victoria blue R(1+)

Vue d'ensemble

Description

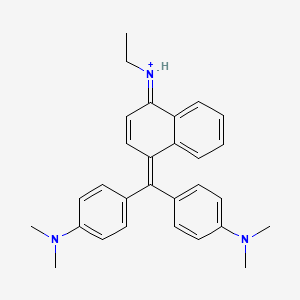

Victoria blue R(1+) is an iminium ion that forms the cationic portion of the histological dye 'victoria blue R'.

Applications De Recherche Scientifique

Photodegradative Efficiencies

Victoria Blue R has been studied in the context of photocatalytic degradation. Modified photocatalysts like Nafion-coated TiO2 and fluorinated TiO2 have been found to accelerate the degradation of Victoria Blue R in aqueous solutions. These studies involved analyzing the changes on illuminated TiO2 surfaces and identifying intermediates through high-performance liquid chromatography-mass spectrometry, providing insights into the photodegradation pathways of this dye (Chen et al., 2010).

Photocatalytic Activity and Adsorption

Research has compared the efficiencies of quantum dots (QDs) based photocatalysis and magnetic nanoparticles (MNPs) based adsorption for the decolorization of Victoria Blue R. This study synthesized functionalized zinc sulfide QDs and iron oxide MNPs, examining their characterization and the influence of various parameters on removal efficiencies. The study found that QDs-based photodegradation was more efficient than MNPs-based adsorption for Victoria Blue R removal (Rajabi et al., 2016).

Adsorption Studies

Victoria Blue R has been the subject of various adsorption studies, exploring its removal from wastewater using different materials. For example, hydrophobic magnetic microparticles containing Fe(II)–Co(II) double salt were developed for high capacity and low-cost removal of Victoria Blue R from wastewater (Erol et al., 2016). Similarly, calcined eggshell has been investigated as an adsorbent for removing Victoria Blue R from solution mediums, showing high adsorption yield under optimum conditions (Satir & Erol, 2020).

Interaction with Biological Molecules

Studies have also explored the interaction of Victoria Blue R with biological molecules. One such study used a resonance light scattering technique to investigate the interaction of Victoria Blue R with calf thymus DNA, which has applications in DNA determination (Xiao, 2008).

Bioreactor Studies

The packed-bed bioreactor (PBB) has been utilized for continuous removal of Victoria Blue R from an aqueous solution, investigating the effects of various factors on VBR removal and bacterial community in a continuous system. This study provided insights into VBR degradation and the reduction of acute toxicity of the effluent (Chen et al., 2016).

Propriétés

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5/h7-20H,6H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNURRQQSTYLEY-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C14 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

victoria blue R(1+) | |

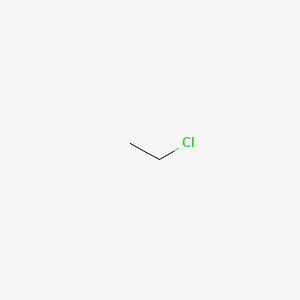

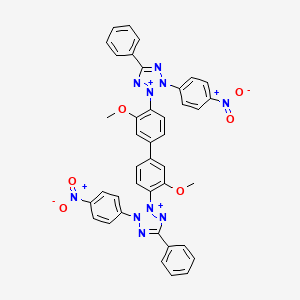

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)

![1-[(3,4-Dimethoxyphenyl)-[1-(thiophen-2-ylmethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1197441.png)

![Isoindolo[1,2-b]quinazolin-12(10h)-one](/img/structure/B1197452.png)